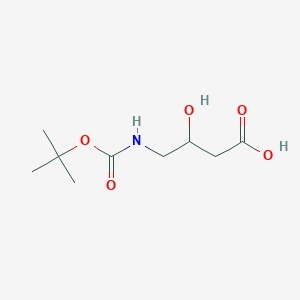

4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Description

4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral β-hydroxy acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C4 position and a hydroxyl group at C2. These compounds are critical intermediates in peptide synthesis and pharmaceutical development due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name |

3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZOIOCDCZQUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Substitution: The amino group can undergo nucleophilic substitution reactions when the Boc group is removed.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotection: The primary product is the free amine, which can further react to form various derivatives.

Oxidation: Depending on the conditions, oxidation can yield carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Boc-4-amino-3-hydroxybutanoic acid plays a crucial role in the synthesis of various pharmaceuticals. Its applications include:

Peptide Synthesis

Boc protection is widely used in peptide synthesis to protect amino groups during the formation of peptide bonds. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids. This property is particularly useful in the synthesis of complex peptides and proteins.

Drug Development

The compound serves as a building block for the development of various bioactive molecules. Its derivatives have shown potential in treating conditions such as cancer and metabolic disorders due to their ability to inhibit specific biological pathways.

Biochemical Research

Boc-4-amino-3-hydroxybutanoic acid is utilized in biochemical research for studying enzyme mechanisms and metabolic pathways. Its structural features allow researchers to explore interactions with enzymes and receptors.

Enzyme Inhibition Studies

Research has indicated that derivatives of Boc-4-amino-3-hydroxybutanoic acid can act as enzyme inhibitors, providing insights into enzyme functionality and potential therapeutic targets.

Metabolic Pathway Analysis

The compound can be incorporated into metabolic studies to trace pathways involving amino acids and their derivatives, enhancing understanding of metabolic regulation.

Synthesis of Peptide Derivatives

A study demonstrated the use of Boc-4-amino-3-hydroxybutanoic acid in synthesizing a series of peptide derivatives with enhanced biological activity against specific cancer cell lines. The findings highlighted improved potency due to structural modifications enabled by the Boc group .

Inhibition of Enzymatic Activity

Another research project focused on the inhibitory effects of Boc derivatives on certain enzymes involved in metabolic disorders. The results indicated significant inhibition rates, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural variations among analogs include substituents at C3/C4, stereochemistry, and protecting groups. Below is a comparative analysis based on evidence:

Table 1: Key Structural and Functional Properties of Analogs

Substituent Effects on Physicochemical Properties

- Aromatic Substituents: Compounds with benzyl (), 3-cyanophenyl (), or 2,4,5-trifluorophenyl () groups exhibit increased lipophilicity, enhancing membrane permeability in drug design. Fluorinated analogs (e.g., ) may improve metabolic stability .

- Polar Groups: The hydroxyl group in 4-[(Z)amino]-3-hydroxybutanoic acid () enhances aqueous solubility, making it suitable for aqueous-phase reactions.

- Steric Modifications : N-methylation in reduces hydrogen-bonding capacity, favoring applications in constrained peptide architectures .

Protecting Group Comparison: Boc vs. Z

- Boc Group : Offers stability under basic conditions and is cleaved with trifluoroacetic acid (TFA). Used in for intermediate protection in multi-step syntheses.

- Z Group : Cleaved under catalytic hydrogenation (e.g., 10% Pd/C in ), limiting compatibility with hydrogenation-sensitive functionalities .

Stereochemical Considerations

- Enantiomeric Purity: (3R)-3-benzyl-4-[(Boc)amino]butanoic acid () achieved 98.1% ee via chiral resolution, critical for asymmetric synthesis .

- Configuration-Dependent Bioactivity : (S)-configured analogs (e.g., ) are often prioritized in drug development for target specificity.

Biological Activity

4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (Boc-4-amino-3-hydroxybutanoic acid) is a derivative of amino acids that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and facilitates its use in various biochemical applications, including peptide synthesis.

The chemical structure of Boc-4-amino-3-hydroxybutanoic acid can be represented as follows:

This compound features a hydroxyl group and an amino group, making it a suitable candidate for further chemical modifications and biological testing.

The biological activity of Boc-4-amino-3-hydroxybutanoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions, such as peptide bond formation. This property is particularly relevant in the development of peptide-based therapeutics.

Enzyme Inhibition

Research indicates that Boc-4-amino-3-hydroxybutanoic acid may exhibit enzyme inhibition properties. For instance, it has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The structural characteristics of Boc-4-amino-3-hydroxybutanoic acid allow it to penetrate bacterial cell membranes, potentially disrupting cellular functions.

Case Studies

- Peptide Synthesis : A study demonstrated the use of Boc-4-amino-3-hydroxybutanoic acid as a building block in synthesizing peptide antibiotics aimed at combating Mycobacterium tuberculosis. The compound's ability to form stable peptide bonds facilitated the creation of effective antimicrobial agents .

- Antihypertensive Applications : Another investigation explored the role of N-protected 4-amino butanoic acid derivatives in developing statin analogs with antihypertensive properties. These compounds were shown to inhibit angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure .

Comparative Analysis

The biological activity of Boc-4-amino-3-hydroxybutanoic acid can be compared with similar compounds:

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| Endo-9-boc-7-hydroxy | Enzyme inhibition | Drug development |

| (R)-4-Amino-3-hydroxybutanoic | Antimicrobial | Antibiotic synthesis |

| Boc-Lysine derivatives | Peptide synthesis | Therapeutics |

Safety Profile

While Boc-4-amino-3-hydroxybutanoic acid shows promise in various applications, safety assessments indicate that it may cause skin and eye irritation upon contact. Proper handling and safety protocols are essential when working with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.